Methyl 2-fluoro-3-methoxybenzoate
Overview
Description
“Methyl 2-fluoro-3-methoxybenzoate” is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.16 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (-OCH3) and a fluoro group (-F). The methyl ester (-COOCH3) is also attached to the benzene ring .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . Unfortunately, the boiling point is not specified .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Fluorinated Compounds
The synthesis of fluorinated analogs, like Methyl 2-fluoro-3-methoxybenzoate, involves complex chemical reactions, including nitrification, esterification, and hydronation, starting from related benzoic acids. These processes are crucial for producing high-purity fluorinated compounds, which serve as intermediates in developing pharmaceuticals and agrochemicals (Yin Jian-zhong, 2010).
Photodegradation Studies
Research on photodegradation of parabens provides insights into the environmental fate of similar esters. Photodegradation studies are essential for understanding the persistence and breakdown of chemical compounds in the environment, which can be applied to this compound (M. Gmurek et al., 2015).
Biochemical Applications
Enzyme Reactions
Studies on the O-demethylation activities of certain enzymes toward methoxy-substituted compounds, including those with fluoro substituents, highlight the biological transformations these compounds can undergo. This knowledge is relevant in bioremediation and the metabolic processing of xenobiotics (E. Stupperich et al., 1996).
Safety and Hazards
Safety data sheets suggest avoiding dust formation and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended. In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Future Directions
Mechanism of Action
Target of Action
It’s known that fluoro-methoxybenzoates often interact with various enzymes and receptors in the body .
Mode of Action
Similar compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds are known to have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-fluoro-3-methoxybenzoate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it’s recommended to avoid dust formation and to use personal protective equipment when handling the compound .
Biochemical Analysis
Biochemical Properties
Methyl 2-fluoro-3-methoxybenzoate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, such as cytochrome P450, leading to inhibition or modification of enzyme activity . This binding can result in changes in the metabolic pathways and the regulation of gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can result in significant alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues and organs. It is important to determine the threshold doses at which these effects occur to ensure safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and the levels of metabolites within the cell. The compound may also affect the activity of other enzymes and cofactors involved in metabolic processes, further influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with other biomolecules, ultimately influencing its overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with other biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-fluoro-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWBDUGTSMVZOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343876 | |
Record name | Methyl 2-fluoro-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958991-48-5 | |
Record name | Methyl 2-fluoro-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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